1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C14H10BrN It is characterized by a bromonaphthalene moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 8-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The 8-bromonaphthalene undergoes a cyclopropanation reaction with a suitable cyclopropane precursor, such as diazomethane, in the presence of a catalyst like rhodium(II) acetate.
Formation of Carbonitrile: The cyclopropane derivative is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
- 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
- 1-(4-Chlorophenyl)cyclopropane-1-carbonitrile
Uniqueness: 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is unique due to the position of the bromine atom on the naphthalene ring, which can influence its reactivity and interactions
Properties
Molecular Formula |
C14H10BrN |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(8-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-12-6-2-4-10-3-1-5-11(13(10)12)14(9-16)7-8-14/h1-6H,7-8H2 |
InChI Key |
KVPNHVPIUWKTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
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